4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound characterized by its unique pyrrolo-pyridine structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. It is classified as a pyrrolopyridine derivative, which indicates its structural relationship to both pyrrole and pyridine rings.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its derivatives and analogs are often explored in pharmaceutical research for their potential therapeutic effects.
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol falls under the category of nitrogen-containing heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). This particular compound is also classified as a halogenated compound due to the presence of chlorine.
The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol can be accomplished through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and composition of the synthesized compound.
The molecular structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol features a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The chlorine atom is positioned at the 4-position relative to the nitrogen atom in the pyridine ring, while a hydroxyl group (-OH) is located at the 5-position.
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol participates in various chemical reactions typical for heterocycles:
Understanding these reactions is crucial for developing synthetic pathways that can lead to more complex derivatives with desired biological activities.
The mechanism of action for compounds like 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves interaction with biological targets such as enzymes or receptors.
Research into the pharmacodynamics and pharmacokinetics of this compound is ongoing, with various assays conducted to evaluate its efficacy against specific biological targets.
Characterization techniques such as thermal gravimetric analysis and differential scanning calorimetry may be employed to assess thermal stability and phase transitions.
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has potential applications in:
Pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds have emerged as privileged structures in medicinal chemistry due to their dual hydrogen-bonding capability and structural resemblance to purine bases. This bicyclic framework features a pyrrole ring fused with pyridine, positioning nitrogen atoms at the 1-position (hydrogen-bond donor) and 7-position (hydrogen-bond acceptor). This configuration enables strong interactions with kinase hinge regions, making 7-azaindoles pivotal in targeted cancer therapies [2] [7].
The evolution of 7-azaindole-based drugs accelerated in the 2010s with FDA approvals such as pexidartinib (2019), a CSF-1R inhibitor for tenosynovial giant cell tumors [9]. Over 15,000 novel 7-azaindole derivatives are now registered in the CAS database, underscoring their chemical versatility [2]. Kinase inhibition remains the primary therapeutic focus, with clinical candidates targeting:
Table 1: Notable Pyrrolo[2,3-b]pyridine Derivatives in Drug Development
Compound Name | Therapeutic Target | Clinical/Biological Significance |
---|---|---|
Pexidartinib | CSF-1R, c-Kit, Flt-3 | FDA-approved for tenosynovial giant cell tumors (2019) |
4-Morpholino-1H-pyrrolo[2,3-b]pyridine-5-carboxamides | EGFR | IC₅₀ 16 µg/mL against MCF-7 breast cancer cells |
1H-Pyrrolo[2,3-b]pyridine sulfonamides | Kinase inhibitors | Moderate to potent activity vs. A-549 lung cancer cells |
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol | Synthetic intermediate | Key precursor for functionalization at C4 and C5 positions |
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol (C₇H₅ClN₂O, MW 168.58 g/mol) exemplifies strategic molecular design, combining electrophilic and nucleophilic sites within a planar bicyclic system. The chlorine at C4 serves as a versatile leaving group, facilitating cross-coupling and nucleophilic substitution reactions, while the C5 hydroxy group enables electrophilic aromatic substitution or hydrogen bonding [3] . Key properties include:
Reactivity occurs at three primary sites:
Table 2: Key Reactive Sites and Applications in Synthesis
Position | Functional Group | Reactions | Application Example |
---|---|---|---|
C4 | Chlorine | Nucleophilic substitution, Suzuki coupling | Conversion to morpholino/piperazinyl kinase inhibitors |
C5 | Hydroxyl | Oxidation, etherification | Synthesis of carbaldehyde electrophiles (CAS 958230-19-8) |
N1 | Pyrrole NH | Silylation (e.g., TIPS-Cl) | Protection for regioselective C5 acylation |
C3/C7 | C-H bonds | Electrophilic substitution | Halogenation for cross-coupling |
This compound’s structural duality underpins its role as a linchpin in synthesizing anticancer agents (e.g., 4-morpholino carboxamides) [2] and kinase inhibitors like pexidartinib derivatives [9]. Its crystalline stability (solid state, room temperature storage) further enhances synthetic utility .
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1